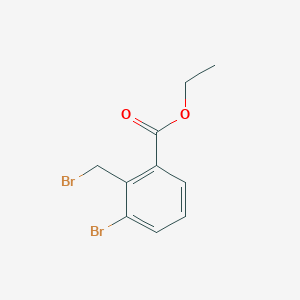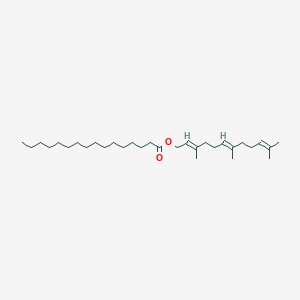
Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester
Vue d'ensemble
Description
Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester, commonly known as geranylgeranyl palmitate (GGP), is a lipid molecule that is synthesized in the body and found in various food sources. GGP has been studied extensively for its potential therapeutic properties and has been shown to have numerous health benefits.
Mécanisme D'action
Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester exerts its therapeutic effects through various mechanisms, including the activation of protein prenylation and the regulation of gene expression. Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to activate protein prenylation, which is involved in the regulation of cell growth and proliferation. Additionally, Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to regulate gene expression, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to have numerous biochemical and physiological effects, including the regulation of lipid metabolism, the modulation of immune function, and the regulation of cell growth and proliferation. Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to regulate lipid metabolism by increasing the expression of genes involved in lipid metabolism. Additionally, Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to modulate immune function by regulating the activity of immune cells. Finally, Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to regulate cell growth and proliferation by activating protein prenylation.
Avantages Et Limitations Des Expériences En Laboratoire
Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has several advantages and limitations when used in lab experiments. One advantage is that Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester is readily available and can be synthesized using various methods. Additionally, Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to have low toxicity and is well-tolerated by cells. However, one limitation is that Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester can be difficult to work with due to its hydrophobic nature. Additionally, Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for the study of Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester. One area of research is the development of Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms of action of Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester and to identify potential targets for therapeutic intervention. Finally, future research may focus on the development of new methods for the synthesis and delivery of Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester to improve its efficacy and reduce its cost.
Applications De Recherche Scientifique
Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been studied for its potential therapeutic properties in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to have cardioprotective effects, reducing the risk of cardiovascular disease. Additionally, Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester has been studied for its potential neuroprotective properties, reducing the risk of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25-31(32)33-27-26-30(5)24-20-23-29(4)22-19-21-28(2)3/h21,23,26H,6-20,22,24-25,27H2,1-5H3/b29-23+,30-26+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOGISMTOCGSHX-GDHXXOHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3243395.png)
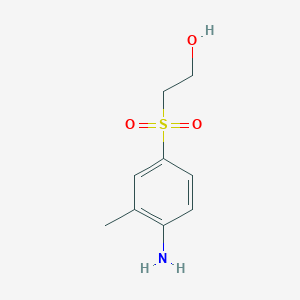
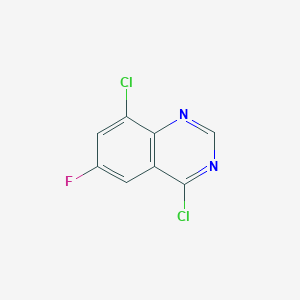
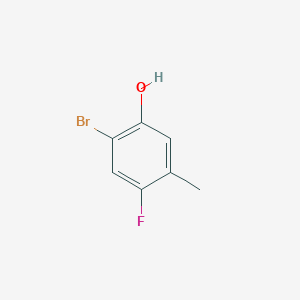
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)
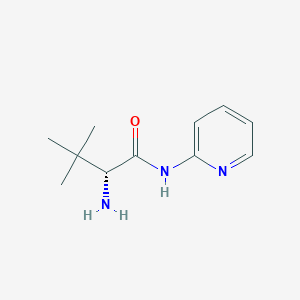
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)
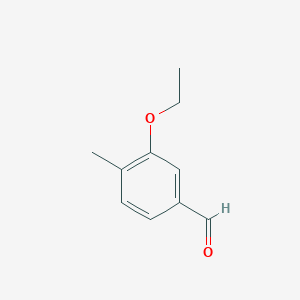
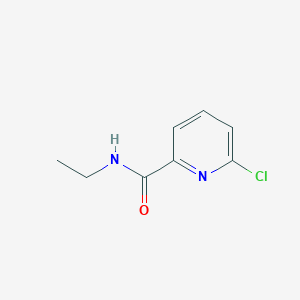

![2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid](/img/structure/B3243475.png)

